tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is a synthetic organic compound that features a tert-butyl group, a fluoropyridine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 6-fluoropyridine, which can be achieved through halogenation reactions.
Amidation Reaction: The fluoropyridine intermediate is then reacted with a suitable amine to form the formamido derivative.
Carbamate Formation: The final step involves the reaction of the formamido derivative with tert-butyl isocyanate under controlled conditions to yield the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluoropyridine moiety is particularly useful for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]-3-methylbutyl}carbamate
- tert-Butyl N-{3-[(6-bromopyridin-3-yl)formamido]-3-methylbutyl}carbamate
- tert-Butyl N-{3-[(6-iodopyridin-3-yl)formamido]-3-methylbutyl}carbamate
Uniqueness
tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyridine-3-carbonyl)amino]-3-methylbutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3/c1-15(2,3)23-14(22)18-9-8-16(4,5)20-13(21)11-6-7-12(17)19-10-11/h6-7,10H,8-9H2,1-5H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZCNPPHOPICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)NC(=O)C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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